2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a pyridin-3-ylmethyl group, and a trifluoromethylphenyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, pyridin-3-ylmethylamine, and 3-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The pyridin-3-ylmethylamine is reacted with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Amidation: The imine intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis may produce carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the pyridin-3-ylmethyl and trifluoromethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c16-8-14(22)21(10-11-3-2-6-20-9-11)13-5-1-4-12(7-13)15(17,18)19/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUEVHOTIWRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CC2=CN=CC=C2)C(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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